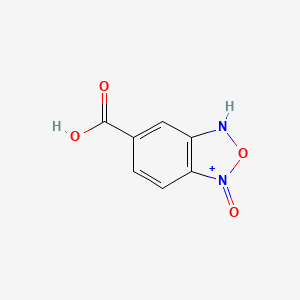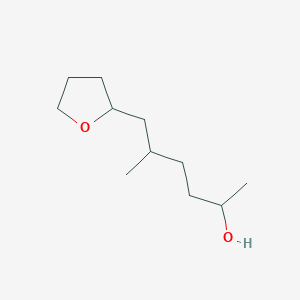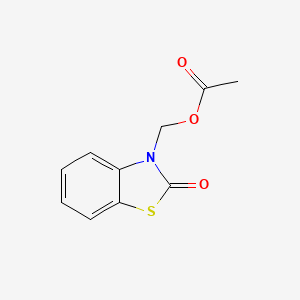![molecular formula C19H17N3O3S B11992948 2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-4-(4-ethoxyphenyl)-1,3-thiazole](/img/structure/B11992948.png)
2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-4-(4-ethoxyphenyl)-1,3-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-BENZODIOXOLE-5-CARBALDEHYDE ((2E)-4-(4-ETHOXYPHENYL)-1,3-THIAZOL-2(3H)-YLIDENE)HYDRAZONE is a complex organic compound that features a benzodioxole ring, a thiazole ring, and a hydrazone linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-BENZODIOXOLE-5-CARBALDEHYDE ((2E)-4-(4-ETHOXYPHENYL)-1,3-THIAZOL-2(3H)-YLIDENE)HYDRAZONE typically involves the following steps:
Formation of 1,3-Benzodioxole-5-carbaldehyde: This can be achieved through the oxidation of 1,3-benzodioxole derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Synthesis of (2E)-4-(4-Ethoxyphenyl)-1,3-thiazol-2(3H)-ylidene: This involves the condensation of 4-ethoxybenzaldehyde with thiosemicarbazide under acidic conditions.
Hydrazone Formation: The final step involves the reaction of 1,3-benzodioxole-5-carbaldehyde with (2E)-4-(4-ethoxyphenyl)-1,3-thiazol-2(3H)-ylidene in the presence of a suitable catalyst such as acetic acid or hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
1,3-BENZODIOXOLE-5-CARBALDEHYDE ((2E)-4-(4-ETHOXYPHENYL)-1,3-THIAZOL-2(3H)-YLIDENE)HYDRAZONE can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The hydrazone linkage can be reduced to the corresponding amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzodioxole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), acidic or basic conditions.
Major Products Formed
Oxidation: 1,3-Benzodioxole-5-carboxylic acid.
Reduction: Corresponding amine derivative.
Substitution: Nitrated or halogenated benzodioxole derivatives.
科学的研究の応用
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
作用機序
The mechanism of action of 1,3-BENZODIOXOLE-5-CARBALDEHYDE ((2E)-4-(4-ETHOXYPHENYL)-1,3-THIAZOL-2(3H)-YLIDENE)HYDRAZONE depends on its specific application. For example:
Biological Activity: The compound may interact with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways.
Chemical Reactions: The compound may act as a nucleophile or electrophile in various chemical reactions, facilitating the formation of new chemical bonds.
類似化合物との比較
Similar Compounds
1,3-Benzodioxole-5-carbaldehyde derivatives: Compounds with similar benzodioxole structures and functional groups.
Thiazole derivatives: Compounds containing thiazole rings with various substituents.
Hydrazone derivatives: Compounds with hydrazone linkages and different aromatic or heterocyclic groups.
Uniqueness
1,3-BENZODIOXOLE-5-CARBALDEHYDE ((2E)-4-(4-ETHOXYPHENYL)-1,3-THIAZOL-2(3H)-YLIDENE)HYDRAZONE is unique due to its combination of benzodioxole, thiazole, and hydrazone moieties, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C19H17N3O3S |
|---|---|
分子量 |
367.4 g/mol |
IUPAC名 |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-4-(4-ethoxyphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C19H17N3O3S/c1-2-23-15-6-4-14(5-7-15)16-11-26-19(21-16)22-20-10-13-3-8-17-18(9-13)25-12-24-17/h3-11H,2,12H2,1H3,(H,21,22)/b20-10+ |
InChIキー |
HAYINKSVDDHUGF-KEBDBYFISA-N |
異性体SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)N/N=C/C3=CC4=C(C=C3)OCO4 |
正規SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)NN=CC3=CC4=C(C=C3)OCO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate](/img/structure/B11992865.png)
![{2-[(2-Chlorobenzoyl)amino]-1,3-thiazol-4-YL}acetic acid](/img/structure/B11992880.png)


![benzyl N-{6-oxo-6-[4-(quinolin-2-yl)piperazin-1-yl]hexyl}carbamate](/img/structure/B11992900.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B11992910.png)
![9-Chloro-5-ethyl-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11992918.png)

![N-[4-[(2-Nitro-benzylidene)-amino]-phenyl]acetamide](/img/structure/B11992930.png)
![methyl 4-[(E)-(2-{[3-(3-nitrophenyl)-1H-pyrazol-5-yl]carbonyl}hydrazinylidene)methyl]benzoate](/img/structure/B11992934.png)
![2-(1H-benzotriazol-1-yl)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11992936.png)

![N,N'-[(3,4-dimethoxyphenyl)methanediyl]bisprop-2-enamide](/img/structure/B11992946.png)

